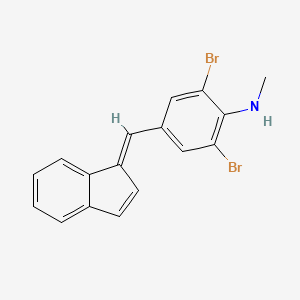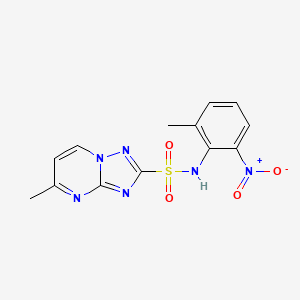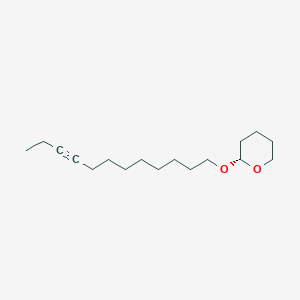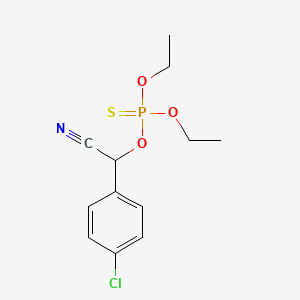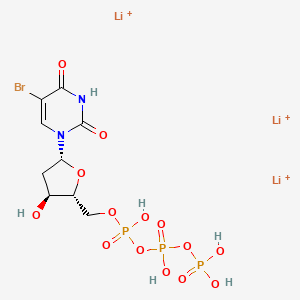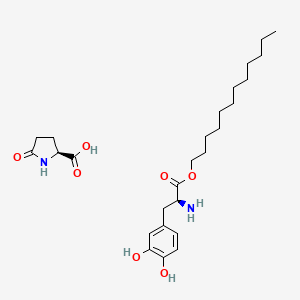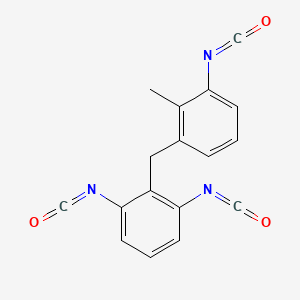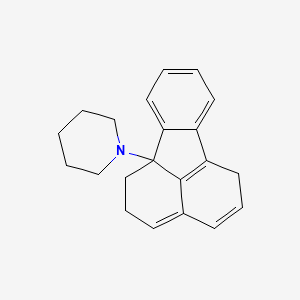
Aluminium (1-methylethyl)naphthalenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminium (1-methylethyl)naphthalenesulphonate is a chemical compound with the molecular formula C39H39AlO9S3 and a molecular weight of 774.898098. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aluminium (1-methylethyl)naphthalenesulphonate typically involves the reaction of naphthalenesulfonic acid with aluminium salts under controlled conditions. The reaction is carried out in an organic solvent, and the temperature and pH are carefully monitored to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. The final product is purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: Aluminium (1-methylethyl)naphthalenesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Aluminium (1-methylethyl)naphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: The compound is studied for its potential use in biological assays and as a reagent in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an adjuvant in vaccine formulations.
Mecanismo De Acción
The mechanism of action of Aluminium (1-methylethyl)naphthalenesulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
- Naphthalenesulfonic acid
- Aluminium naphthalenesulfonate
- Aluminium (1-methylethyl)benzenesulphonate
Comparison: Aluminium (1-methylethyl)naphthalenesulphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications in research and industry .
Propiedades
Número CAS |
85410-06-6 |
|---|---|
Fórmula molecular |
C39H39AlO9S3 |
Peso molecular |
774.9 g/mol |
Nombre IUPAC |
aluminum;2-propan-2-ylnaphthalene-1-sulfonate |
InChI |
InChI=1S/3C13H14O3S.Al/c3*1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)17(14,15)16;/h3*3-9H,1-2H3,(H,14,15,16);/q;;;+3/p-3 |
Clave InChI |
WAQKQYWOJWXXCF-UHFFFAOYSA-K |
SMILES canónico |
CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].CC(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




